molecular formula C14H16BrN3O3 B2700461 Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 2368945-95-1

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2700461
CAS No.: 2368945-95-1
M. Wt: 354.204
InChI Key: BDYHNLADQMMGCS-UHFFFAOYSA-N
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Description

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an acetamido group, and a bromine atom attached to a pyrrolopyridine core. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrolopyridine precursor, followed by acylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step can be carried out using acetic anhydride or acetyl chloride, while the esterification step involves the use of tert-butyl alcohol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group, bromine atom, and tert-butyl ester group makes it a versatile intermediate for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 5-acetamido-3-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-8(19)17-12-5-9-10(15)7-18(11(9)6-16-12)13(20)21-14(2,3)4/h5-7H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHNLADQMMGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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